molecular formula C16H22N2O4S B2648063 1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone CAS No. 903341-76-4

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone

Cat. No. B2648063
CAS RN: 903341-76-4
M. Wt: 338.42
InChI Key: BKSLBUINQIMKBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro-fragment, namely an N-substituted piperidine . This structure was achieved by replacing the stereoisomeric C atom in thiazolidin-4-one .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid .


Physical And Chemical Properties Analysis

The physical form of this compound is a yellow oily liquid . More specific physical and chemical properties are not available in the sources.

Scientific Research Applications

TYK2/JAK1 Inhibition

RIPK1 Kinase Inhibition

Mechanism of Action

While the mechanism of action for this specific compound is not explicitly mentioned in the sources, compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one were found to possess anti-ulcer activity comparable with that of omeprazole .

Future Directions

The future directions for this compound could involve further exploration of its anti-ulcer activity . Additionally, the structure–activity relationship showed that the anti-ulcer activity was more pronounced in 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives containing a shorter aliphatic amine in the 4-position , suggesting potential avenues for future research and development.

properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13-3-5-15(6-4-13)23(20,21)18-11-12-22-16(18)7-9-17(10-8-16)14(2)19/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSLBUINQIMKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone

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